Dextroamphetamine-d5

Description

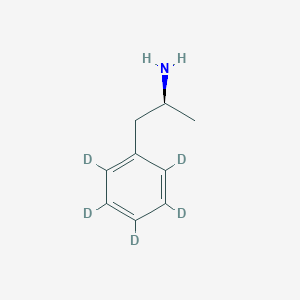

Structure

3D Structure

Properties

Molecular Formula |

C9H13N |

|---|---|

Molecular Weight |

140.24 g/mol |

IUPAC Name |

(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |

InChI |

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D |

InChI Key |

KWTSXDURSIMDCE-YIXPALGISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H] |

Canonical SMILES |

CC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

What is Dextroamphetamine-d5 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dextroamphetamine-d5, a deuterated analog of dextroamphetamine. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the biochemical pathways it influences.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of dextroamphetamine where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of dextroamphetamine. The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometry, while its chemical behavior remains nearly identical, making it an ideal internal standard.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for the deuterated form is not extensively published, the properties are expected to be very similar to those of the non-deuterated parent compound, dextroamphetamine.

| Property | Value |

| Chemical Name | (2S)-1-(phenyl-d5)-propan-2-amine |

| Synonyms | d-Amphetamine-d5, (+)-Amphetamine-d5 |

| Molecular Formula | C₉H₈D₅N |

| Molecular Weight | 140.24 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~201.5 °C at 760 mmHg (estimated for dextroamphetamine) |

| Density | ~0.946 g/cm³ (for dextroamphetamine) |

| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), and chloroform. |

| pKa | ~9.9 (for dextroamphetamine) |

Signaling Pathway of Dextroamphetamine

Dextroamphetamine primarily exerts its effects on the central nervous system by increasing the synaptic levels of dopamine (B1211576) and norepinephrine (B1679862). It achieves this by inhibiting the reuptake of these neurotransmitters via the dopamine transporter (DAT) and the norepinephrine transporter (NET), and by promoting their release from presynaptic vesicles. The following diagram illustrates the simplified signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of a suitable precursor. A common method involves the catalytic H-D exchange on the aromatic ring of dextroamphetamine or a precursor.

Materials:

-

Dextroamphetamine

-

Deuterium oxide (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine dextroamphetamine and 5-10% (w/w) of Pt/C catalyst.

-

Deuterium Source: Add a sufficient volume of deuterium oxide (D₂O) to dissolve or suspend the starting material.

-

Hydrogenation/Exchange: Seal the vessel and purge with hydrogen gas. The reaction is then stirred at an elevated temperature (e.g., 80-150 °C) for a specified period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the phenyl ring.

-

Work-up: After cooling, the catalyst is removed by filtration (e.g., through Celite). The aqueous solution is then basified and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation to yield pure this compound.

The following diagram outlines the general workflow for the synthesis of this compound.

Quantification of Dextroamphetamine in Biological Samples using LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of dextroamphetamine in biological matrices such as plasma or urine.

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution of a known concentration

-

Acetonitrile (B52724) for protein precipitation

-

Formic acid

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

LC-MS/MS system equipped with a C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound internal standard solution.

-

Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 300 µL).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both dextroamphetamine and this compound.

-

Example transition for Dextroamphetamine: m/z 136.1 → 119.1

-

Example transition for this compound: m/z 141.1 → 124.1

-

-

-

Quantification:

-

Calculate the peak area ratio of the analyte (dextroamphetamine) to the internal standard (this compound).

-

Determine the concentration of dextroamphetamine in the sample by comparing this ratio to a standard curve prepared with known concentrations of dextroamphetamine and a constant concentration of the internal standard.

-

The following diagram illustrates the analytical workflow.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dextroamphetamine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine-d5 is the deuterated analog of dextroamphetamine, a potent central nervous system (CNS) stimulant. The "d5" designation signifies that five hydrogen atoms on the phenyl ring of the dextroamphetamine molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the quantitative analysis of dextroamphetamine in biological matrices.[1][2][3] Its slightly increased mass allows for clear differentiation from the non-deuterated analyte in mass spectrometry-based assays, without significantly altering its chemical properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, along with detailed experimental protocols for its analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. While specific experimental values for the deuterated compound are not always available, the properties of its non-deuterated counterpart, Dextroamphetamine, serve as a close reference. The primary difference lies in the molecular weight due to the five deuterium atoms.

| Property | Value | Reference |

| IUPAC Name | (2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine | [4] |

| Molecular Formula | C₉D₅H₈N | [4] |

| Molecular Weight | 140.24 g/mol | [4] |

| Unlabeled CAS Number | 51-64-9 | [4] |

| Labeled CAS Number | 1609555-01-2 | [4] |

| Appearance | Colorless, oily liquid (for non-deuterated form) | [5][6] |

| Boiling Point | ~201.5 °C at 760 mmHg (for non-deuterated form) | [5][6] |

| Density | ~0.946 g/cm³ (for non-deuterated form) | [5][6] |

| Solubility | Slightly soluble in water (for non-deuterated form) | [6] |

| pKa | ~9.9 (for non-deuterated form) | [5][7] |

| LogP | ~1.8 (for non-deuterated form) | [7][8] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and isotopic purity of this compound.

| Spectroscopic Data | Description |

| Mass Spectrometry (MS) | Mass spectrometry is the cornerstone of this compound's application. It is used to confirm the incorporation of five deuterium atoms, resulting in a molecular ion peak shifted by +5 m/z units compared to the unlabeled compound.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to verify the absence of aromatic proton signals, confirming the complete deuteration of the phenyl ring. ²H NMR can directly detect the presence and distribution of deuterium atoms.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum of Dextroamphetamine will show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring stretching. The spectrum of the d5 analog will show shifts in the C-D stretching and bending vibrations compared to the C-H vibrations of the unlabeled compound.[9][10] |

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic methods for the quantification of amphetamines in biological samples like plasma, urine, and hair.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the analysis of dextroamphetamine. The following protocol is a representative example for plasma analysis.[2][11]

1. Sample Preparation: Liquid-Liquid Extraction [2][11]

-

To 1 mL of plasma sample, add this compound as an internal standard.

-

Alkalinize the sample by adding 1 mL of 1 M NaOH to solubilize.

-

Add 100 µL of NH₄OH.

-

Perform extraction with 4 mL of an organic solvent mixture (e.g., n-butyl chloride/acetonitrile, 4:1 v/v).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 75 µL) of the mobile phase.

2. Chromatographic Conditions [2][11]

-

Column: C18 reverse-phase column (e.g., MetaSil Basic 3 µm, 100 x 3.0 mm).

-

Mobile Phase: Isocratic elution with 95% 0.1% aqueous formic acid and 5% acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-15 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions [12][13]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dextroamphetamine: Precursor Ion (Q1) m/z 136 → Product Ion (Q3) m/z 119/91.

-

This compound (IS): Precursor Ion (Q1) m/z 141 → Product Ion (Q3) m/z 123/93.

-

-

Collision Energy: Optimized for fragmentation (e.g., 26%).

References

- 1. Buy this compound [smolecule.com]

- 2. A Population Pharmacokinetic Analysis of Dextroamphetamine in the Plasma and Hair of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. This compound | TRC-D845696-100MG | LGC Standards [lgcstandards.com]

- 5. Dextroamphetamine|lookchem [lookchem.com]

- 6. Dextroamphetamine | CAS 51-64-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Dextroamphetamine | C9H13N | CID 5826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dextroamphetamine (CAS 51-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. jeffreybodin.eth.link [jeffreybodin.eth.link]

- 11. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for the quantification of Dexamphetamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Synthesis and Isotopic Labeling of Dextroamphetamine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Dextroamphetamine-d5. This deuterated analog of dextroamphetamine, a potent central nervous system stimulant, is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative bioanalysis. The inclusion of five deuterium (B1214612) atoms on the phenyl ring offers a distinct mass shift, facilitating its use in mass spectrometry-based assays without significantly altering its physicochemical properties.

Synthetic Strategy Overview

The synthesis of this compound typically involves the introduction of deuterium atoms onto the aromatic ring of a suitable precursor, followed by the elaboration of the aminopropane side chain. While a variety of synthetic routes to amphetamines exist, a common and effective strategy for preparing phenyl-deuterated analogs starts from a deuterated benzene (B151609) derivative.

A plausible and efficient synthetic pathway commences with commercially available benzene-d6 (B120219), which undergoes Friedel-Crafts acylation with propionyl chloride to yield propiophenone-d5. This ketone is then subjected to reductive amination to introduce the amine functionality and create the chiral center. The final step involves the resolution of the racemic mixture to isolate the desired (S)-enantiomer, this compound.

Experimental Protocols

The following sections detail a plausible experimental protocol for the synthesis of this compound, based on established synthetic methodologies for related compounds.

Synthesis of Propiophenone-d5

Materials:

-

Benzene-d6 (99.5 atom % D)

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a stirred solution of benzene-d6 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride in portions.

-

Slowly add propionyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude propiophenone-d5.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Reductive Amination to form Racemic Amphetamine-d5

Materials:

-

Propiophenone-d5

-

Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849)

-

Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

-

Methanol (B129727) or ethanol

-

Hydrochloric acid

-

Sodium hydroxide (B78521) solution

Procedure:

-

Dissolve propiophenone-d5 in methanol or ethanol.

-

Add a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride, in portions.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to decompose the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone.

-

Make the aqueous layer basic with a sodium hydroxide solution and extract the product with an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield racemic amphetamine-d5.

Resolution of Racemic Amphetamine-d5

Materials:

-

Racemic Amphetamine-d5

-

L-(+)-Tartaric acid

-

Methanol or ethanol

Procedure:

-

Dissolve the racemic amphetamine-d5 in a minimal amount of hot methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also heated.

-

Slowly add the tartaric acid solution to the amphetamine-d5 solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the this compound-L-tartrate salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Recrystallize the salt from the same solvent to improve chiral purity.

-

To obtain the free base, dissolve the tartrate salt in water, make the solution basic with a sodium hydroxide solution, and extract the this compound into an appropriate organic solvent.

-

Dry the organic extract, filter, and remove the solvent to yield the final product.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₈D₅N |

| Molecular Weight | 140.24 g/mol |

| Appearance | Colorless oil or solid |

| Chirality | (S)-enantiomer |

Analytical Data

Mass Spectrometry Data for Derivatized this compound (as Pentafluorobenzoyl amide)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Amphetamine-d5 | 335.1 | 193.1 | 91.1 |

Note: The fragmentation pattern may vary depending on the derivatizing agent and mass spectrometer conditions.

Predicted NMR Data for Dextroamphetamine (Non-deuterated)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | 7.35 - 7.20 | m |

| 3.55 | m | |

| 2.95 | dd | |

| 2.75 | dd | |

| 1.25 | d | |

| ¹³C NMR | 138.5 | s |

| 129.3 | d | |

| 128.6 | d | |

| 126.5 | d | |

| 50.8 | d | |

| 43.7 | t | |

| 22.8 | q |

Note: For this compound, the aromatic signals in the ¹H NMR spectrum would be absent, and the corresponding signals in the ¹³C NMR spectrum would show coupling to deuterium.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship in the analytical characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for this compound.

Dextroamphetamine-d5: An In-Vitro Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine, a potent central nervous system stimulant, is the dextrorotatory stereoisomer of amphetamine. It is widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic effects, as well as its abuse potential, stem from its profound impact on monoaminergic neurotransmission.[3] This technical guide provides an in-depth exploration of the in-vitro mechanism of action of dextroamphetamine, with a focus on its interactions with key protein targets. The information presented here is intended to support research and drug development efforts by providing detailed experimental context and quantitative data.

Note on Dextroamphetamine-d5: This guide focuses on the mechanism of action of the dextroamphetamine molecule. The deuterium-labeled form, this compound, is functionally equivalent in in-vitro receptor and transporter interaction studies. The deuterium (B1214612) substitution is primarily utilized for analytical and metabolic studies to track the molecule, and is not expected to alter the fundamental binding and functional characteristics at the protein targets discussed herein.

Core Mechanisms of Action

Dextroamphetamine exerts its effects through a multi-faceted mechanism primarily involving the following protein targets:

-

Monoamine Transporters (DAT, NET, SERT): Dextroamphetamine is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[1] It acts as a competitive inhibitor of monoamine reuptake and, more significantly, as a releasing agent that induces reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][2]

-

Vesicular Monoamine Transporter 2 (VMAT2): Dextroamphetamine interacts with VMAT2, a transporter responsible for packaging cytoplasmic monoamines into synaptic vesicles.[1] By disrupting the vesicular storage of neurotransmitters, dextroamphetamine increases their cytosolic concentration, making them more available for reverse transport by DAT, NET, and SERT.[4][5]

-

Trace Amine-Associated Receptor 1 (TAAR1): Dextroamphetamine is an agonist at the intracellular G-protein coupled receptor, TAAR1.[1] Activation of TAAR1 initiates downstream signaling cascades that can modulate the function of monoamine transporters.[6]

Quantitative Data Summary

The following tables summarize the in-vitro potencies of dextroamphetamine at its primary targets. These values represent a synthesis of data from multiple studies and may vary depending on the specific experimental conditions.

Table 1: Monoamine Transporter Release Potency

| Compound | Dopamine (DAT) Release EC50 (nM) | Norepinephrine (NET) Release EC50 (nM) | Serotonin (SERT) Release EC50 (nM) |

| Dextroamphetamine | 24.7 ± 3.1 | 7.2 ± 1.2 | 1757 ± 201 |

Data derived from studies using rat brain synaptosomes.[7]

Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Affinity

| Compound | VMAT2 Affinity (Ki, µM) |

| d-Amphetamine | 2 |

Affinity determined in a human VMAT2 heterologous expression system.[4]

Table 3: Trace Amine-Associated Receptor 1 (TAAR1) Activation

| Compound | TAAR1 Activation pEC50 (Human) | TAAR1 Activation EC50 (nM) (Human) |

| d-Amphetamine | 8.7 | ~2 |

Data from studies using human TAAR1 expressed in HEK293 cells.[8]

Signaling Pathways and Experimental Workflows

Dextroamphetamine's Action at the Dopamine Transporter (DAT)

Dextroamphetamine's primary mechanism for increasing extracellular dopamine involves its interaction with DAT. It acts as both a competitive inhibitor of dopamine reuptake and a substrate for the transporter, leading to reverse transport (efflux) of dopamine from the presynaptic terminal.

TAAR1 Signaling Pathway

Activation of the intracellular TAAR1 by dextroamphetamine leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This signaling cascade can influence the phosphorylation state and trafficking of monoamine transporters.

Experimental Workflow: Monoamine Transporter Uptake Assay

This workflow outlines the general procedure for determining the inhibitory effect of dextroamphetamine on monoamine transporter uptake using a radioligand-based assay.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC50 value of dextroamphetamine for the inhibition of dopamine, norepinephrine, or serotonin uptake into cells expressing the respective transporters.

Materials:

-

Cell line stably expressing human DAT, NET, or SERT (e.g., HEK293 cells)

-

Culture medium and supplements

-

96-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

-

Dextroamphetamine stock solution

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

-

Incubation: Add KRH buffer containing a fixed concentration of the radiolabeled monoamine and varying concentrations of dextroamphetamine to the wells. Include control wells with no dextroamphetamine (total uptake) and wells with a high concentration of a known potent inhibitor (e.g., cocaine for DAT) to determine non-specific uptake.

-

Termination: After a defined incubation period (e.g., 10 minutes at 37°C), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake from all other measurements to obtain specific uptake. Plot the percentage of specific uptake against the logarithm of the dextroamphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VMAT2 Binding Assay ([3H]dihydrotetrabenazine)

Objective: To determine the binding affinity (Ki) of dextroamphetamine for VMAT2.

Materials:

-

Rat brain tissue (e.g., striatum)

-

Sucrose (B13894) solution

-

HEPES buffer

-

[3H]dihydrotetrabenazine ([3H]DTBZ)

-

Dextroamphetamine stock solution

-

Tetrabenazine (B1681281) (for non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose solution. Perform differential centrifugation to isolate a crude vesicular membrane fraction.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]DTBZ and varying concentrations of dextroamphetamine. Include wells with an excess of unlabeled tetrabenazine to determine non-specific binding.

-

Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dextroamphetamine concentration and analyze the data using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

TAAR1 Activation Assay (cAMP Accumulation)

Objective: To determine the EC50 value of dextroamphetamine for the activation of TAAR1.

Materials:

-

Cell line stably expressing human TAAR1 (e.g., HEK293 cells)

-

Culture medium and supplements

-

Assay buffer

-

Dextroamphetamine stock solution

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture: Plate the TAAR1-expressing cells in a suitable multi-well plate.

-

Assay: On the day of the experiment, replace the culture medium with assay buffer.

-

Stimulation: Add varying concentrations of dextroamphetamine to the cells and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Measure the signal corresponding to cAMP levels using a plate reader. Plot the signal against the logarithm of the dextroamphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][10]

References

- 1. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amphetamine vs Dextroamphetamine | ADHD Medication Guide [californiaprimerecovery.com]

- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dexamfetamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and robustness is paramount. This technical guide delves into the fundamental principles and practical applications of deuterated internal standards, a cornerstone of modern analytical chemistry, particularly in the fields of pharmaceutical development, clinical diagnostics, and environmental analysis. By providing a chemically analogous yet mass-differentiated surrogate for the analyte of interest, deuterated standards offer a superior solution to mitigate the inherent variability associated with complex sample matrices and instrumental analysis.

Core Principles: The Pursuit of the Ideal Internal Standard

The primary objective of an internal standard (IS) in quantitative analysis is to compensate for variations that can occur during the entire analytical workflow, from sample preparation to detection. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte it is intended to track.[1] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H), closely approach this ideal.[2]

The rationale for their efficacy lies in their fundamental similarity to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2] Consequently, any variations in the analytical process that affect the analyte will have a proportional effect on the deuterated standard. By calculating the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to more accurate and precise quantification.[3]

Key Advantages of Employing Deuterated Standards

The use of deuterated internal standards in mass spectrometry offers several distinct advantages over other types of internal standards, such as structurally similar analogs:

-

Compensation for Matrix Effects: Complex biological and environmental samples contain a multitude of endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because deuterated standards have nearly identical chemical properties and chromatographic behavior to the analyte, they are affected by the matrix in the same way, allowing for effective correction.[3]

-

Correction for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, clean-up, and concentration, can introduce significant variability and potential for analyte loss. By adding a known amount of the deuterated standard at the beginning of the sample preparation workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard, ensuring accurate quantification of the original analyte concentration.[3]

-

Improved Accuracy and Precision: By effectively correcting for both matrix effects and variability in sample preparation, deuterated standards significantly enhance the accuracy and precision of quantitative assays. This is reflected in lower coefficients of variation (CV%) for quality control samples and a greater ability to discern small changes in analyte concentration.

-

Enhanced Method Robustness: Analytical methods that incorporate deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions. This leads to more reliable and reproducible data, both within and between laboratories.

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over other approaches is evident in the quantitative data from various bioanalytical studies. The following tables summarize the performance of analytical methods using deuterated internal standards compared to those using analog (structurally similar) internal standards or no internal standard.

Table 1: Comparison of Precision and Accuracy for the Quantification of Memantine in Human Plasma

| Method | Internal Standard | Lower Limit of Quantitation (LLOQ) (pg/mL) | Precision (%CV) | Accuracy (%Bias) |

| Method 1: LC-MS/MS | Memantine-d6 (Deuterated) | 50 | < 10% | ± 5% |

| Method 2: LC-MS/MS | Non-deuterated Analog | 100 | < 15% | ± 10% |

| Method 3: HPLC-Fluorescence | None | 2000 | < 20% | ± 15% |

Data compiled from a study on the quantification of memantine, demonstrating the superior sensitivity, precision, and accuracy of the method using a deuterated internal standard.[1]

Table 2: Performance Comparison for the Quantification of an Anticancer Agent (Kahalalide F)

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Deuterated (SIL) | -0.3 | 7.6 |

| Analog | -3.2 | 8.6 |

This data illustrates a significant improvement in both accuracy (lower bias) and precision (lower standard deviation) when a deuterated internal standard was used compared to a structural analog.[4]

Experimental Protocols

The successful implementation of deuterated standards requires well-defined and validated experimental procedures. Below are detailed methodologies for key experiments in a typical quantitative LC-MS/MS workflow.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for the extraction of small molecules from biological fluids like plasma or serum.

-

Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to each tube.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a new tube or a well in a 96-well plate.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of a solvent that is compatible with the LC-MS mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Bioanalytical Method Validation - Assessing Matrix Effects

This experiment is crucial to demonstrate that the deuterated internal standard effectively compensates for matrix-induced ion suppression or enhancement.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard in the mobile phase or a pure solvent.

-

Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the extracts with the analyte (at low and high concentrations) and the deuterated internal standard.

-

Set C (Pre-Extraction Spike): Spike the same six lots of the blank biological matrix with the analyte (at low and high concentrations) and the deuterated internal standard before the extraction process.

-

-

Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

-

Calculate Matrix Factor (MF):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

-

Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Internal Standard Peak Area Ratio in Set A)

-

-

Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of the biological matrix should be ≤ 15%. This demonstrates that the deuterated internal standard effectively compensates for the variability in matrix effects between different sources.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Caption: How a deuterated internal standard compensates for matrix-induced ion suppression.

Caption: A simplified decision-making process for selecting an internal standard.

References

Dextroamphetamine-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for dextroamphetamine-d5. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document details experimental protocols for stability testing, summarizes quantitative stability data, and explores potential degradation pathways.

Introduction

Dextroamphetamine, a potent central nervous system stimulant, is the dextrorotatory enantiomer of amphetamine. The deuterated analog, this compound, in which five hydrogen atoms are replaced with deuterium (B1214612), is a valuable tool in pharmacokinetic and metabolic studies. The deuterium substitution can alter the metabolic profile of the molecule, often leading to a longer half-life, a phenomenon known as the kinetic isotope effect. Understanding the stability of this compound is paramount for its proper handling, storage, and for the accurate interpretation of experimental results.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is essential to adhere to appropriate storage conditions. The following recommendations are based on general guidelines for amphetamine compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20°C to 25°C; 68°F to 77°F)[1] | Avoids thermal degradation. |

| Light | Protected from light (e.g., in an amber vial or dark cabinet) | Prevents photodegradation. Environmental factors such as light can lead to the degradation of Dextroamphetamine[2]. |

| Moisture | Store in a dry place. | Minimizes the risk of hydrolytic degradation. Environmental factors such as moisture can contribute to the degradation of Dextroamphetamine[2]. |

| Atmosphere | Well-sealed container. | Protects from atmospheric oxygen and moisture. |

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Hydrolytic Stability

Amphetamine and its derivatives are generally stable under neutral and basic conditions. However, under strongly acidic conditions, there is a potential for degradation, although specific products for dextroamphetamine are not extensively documented in publicly available literature. One study on amphetaminil, a derivative of amphetamine, found it to be stable and not reactive to acid or alkali under the experimental conditions of its preparation[3].

Oxidative Stability

Dextroamphetamine is susceptible to oxidative degradation. Studies on the prodrug lisdexamfetamine (B1249270) have identified hydroxylated impurities, such as 2-hydroxylisdexamfetamine and 4-hydroxylisdexamfetamine, arising from oxidative degradation[4]. It is plausible that dextroamphetamine would form similar hydroxylated products. Another potential degradation product is the N-oxide derivative[5]. Oxidation with hydrogen peroxide has been shown to split amphetaminil into an amide[3]. Furthermore, ozone and sodium hypochlorite (B82951) have been shown to be effective in degrading amphetamine[6].

Thermal Stability

Elevated temperatures can lead to the degradation of dextroamphetamine. While specific degradation products from thermal stress are not well-defined in the literature, it is a critical factor to control during storage and handling.

Photostability

Exposure to light, particularly UV light, can induce degradation of amphetamine compounds. It is therefore crucial to protect this compound from light during storage and in experimental solutions.

A proposed degradation pathway for dextroamphetamine is presented below.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

General Experimental Workflow

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the appropriate stress medium to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the working solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. |

| Base Hydrolysis | Mix the working solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis. |

| Oxidative Degradation | Mix the working solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |

| Thermal Degradation | Incubate the working solution in a sealed vial at 80°C for 48 hours. |

| Photodegradation | Expose the working solution to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm or Mass Spectrometry (for identification of degradation products).

-

-

Sample Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system.

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed and unstressed samples.

-

Identify degradation products by analyzing their mass spectra and comparing them with the parent drug.

-

Perform a mass balance analysis to account for all the material after degradation.

-

Signaling Pathways of Potential Degradation Products

The primary degradation products of dextroamphetamine are likely to be hydroxylated and N-oxygenated derivatives. The biological activity and signaling pathways of these specific deuterated metabolites are not well-characterized. However, it is known that hydroxylation of amphetamine is a key step in its metabolism, and these metabolites are generally less active than the parent compound and are targeted for excretion. Any significant degradation of this compound prior to administration could therefore lead to a reduction in its intended pharmacological effect.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protected from light and moisture. However, it is susceptible to degradation under forced conditions, particularly oxidation. Researchers and drug development professionals should implement rigorous stability testing protocols to ensure the quality and integrity of this compound in their studies. The use of a validated stability-indicating analytical method is essential for the accurate quantification of the parent compound and the detection of any degradation products. Further research is warranted to fully characterize the degradation products of this compound and their potential biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. [The stability of amphetaminil. Syntheses with amphetaminil (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Dextroamphetamine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Dextroamphetamine-d5. This deuterated analog of dextroamphetamine serves as an essential internal standard in quantitative bioanalytical assays. A thorough understanding of its characterization is paramount for ensuring data accuracy and reliability in research and clinical settings.

Quantitative Data Summary

The following table summarizes the typical quantitative data presented in a Certificate of Analysis for this compound. These specifications are crucial for the qualification and use of the material as a reference standard.

| Parameter | Specification | Typical Value |

| Identity | Matches the structure of (2S)-1-(phenyl-d5)-propan-2-amine | Conforms |

| Chemical Formula | C₉H₈D₅N | C₉H₈D₅N |

| Molecular Weight | 140.237 g/mol [1] | |

| CAS Number | 1609555-01-2[1] | |

| Purity (by HPLC/UV) | ≥ 98% | > 99% |

| Isotopic Purity | ≥ 99% atom % D | > 99.5 atom % D |

| Chemical Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Chemical Identity (by MS) | Conforms to mass spectrum | Conforms |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Methanol |

Experimental Protocols

Detailed methodologies are employed to verify the identity, purity, and isotopic enrichment of this compound. The following sections outline the standard experimental protocols.

-

Purpose: To determine the chemical purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is determined by the area percentage of the principal peak relative to the total peak area.

-

-

Purpose: To confirm the molecular weight and identity of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Full scan mode to observe the molecular ion [M+H]⁺. The expected mass for this compound would be approximately 141.1 m/z.

-

Confirmation: The observed mass-to-charge ratio should correspond to the calculated molecular weight of the deuterated compound.

-

-

Purpose: To confirm the chemical structure and the position of deuterium (B1214612) labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

-

Analysis: The proton NMR spectrum is analyzed to confirm the presence of characteristic signals corresponding to the non-deuterated positions of the molecule. The absence or significant reduction of signals from the phenyl ring confirms successful deuteration.

-

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the analysis and certification of a this compound reference standard.

References

The Role of Dextroamphetamine-d5 in Forensic Toxicology: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of forensic toxicology, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This technical guide delves into the critical role of dextroamphetamine-d5 as an internal standard in the forensic toxicological analysis of dextroamphetamine and related compounds. By providing a comprehensive overview of its application, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate reliable quantitative methods.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[1] They share a close physicochemical resemblance to the analyte of interest, allowing them to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[2][3] This mimicry enables effective compensation for variations in sample preparation, extraction efficiency, and matrix effects, ultimately leading to more accurate and precise quantification.[1][3] this compound, a deuterated analog of dextroamphetamine, serves as an ideal internal standard for the analysis of amphetamines in various biological matrices.

Core Principles: Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled standard (this compound) is added to the biological sample prior to extraction and analysis. The ratio of the analyte's mass spectrometric signal to that of the internal standard is then used to determine the concentration of the analyte in the unknown sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument response.

Analytical Methodologies and Experimental Protocols

This compound is predominantly utilized in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques offer high sensitivity and specificity, which are crucial for forensic applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of amphetamines in biological fluids due to its high throughput and minimal sample preparation requirements.[4]

Experimental Protocol: LC-MS/MS Analysis of Dextroamphetamine in Human Plasma [5]

This protocol outlines a validated method for the quantification of dexamphetamine in human plasma.

-

Sample Preparation (Double Liquid-Liquid Extraction):

-

To a plasma sample, add a known amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Separate the organic layer and perform a second liquid-liquid extraction into an aqueous phase.

-

Combine the aqueous extracts and snap-freeze them.[5]

-

Filter the aqueous extract prior to injection.[5]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Workflow for LC-MS/MS Analysis of Dextroamphetamine

Caption: Workflow for the LC-MS/MS quantification of dextroamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amphetamines. It often requires derivatization of the analytes to improve their volatility and chromatographic properties.[6]

Experimental Protocol: GC-MS Analysis of Amphetamines in Hair [7]

This protocol describes a method for the determination of amphetamines in hair samples.

-

Sample Preparation and Decontamination:

-

Wash hair samples sequentially with methanol (B129727) to remove external contamination.[7]

-

Dry the washed hair segments.[7]

-

Spike the decontaminated hair with a mixture of deuterated internal standards, including amphetamine-d8.[7]

-

Digest the hair samples in 2 N NaOH at 80°C for 1 hour.[7]

-

-

Extraction and Derivatization:

-

Perform a liquid-liquid extraction of the digested sample.

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue and derivatize with heptafluorobutyric anhydride (B1165640) (HFBA).[7]

-

-

GC-MS Conditions:

Workflow for GC-MS Analysis of Amphetamines

Caption: Workflow for the GC-MS quantification of amphetamines in hair.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing this compound or other deuterated amphetamine analogs as internal standards.

Table 1: LC-MS/MS Method Validation Parameters for Dextroamphetamine in Human Plasma [5]

| Parameter | Value |

| Validated Concentration Range | 2.5–250 ng/mL |

| Calibration Model | Linear |

| Correlation Coefficient (r) | ≥ 0.997 |

| Bias at all concentrations | Within ±15% of nominal |

| Imprecision | ≤ 15% |

Table 2: GC-MS Method Validation Parameters for Amphetamines in Hair [7]

| Parameter | Amphetamine | Methamphetamine | MDA | MDMA |

| Recovery (%) | 77.45 - 86.86 | 77.45 - 86.86 | 77.45 - 86.86 | 77.45 - 86.86 |

| Inter-day Precision (%) | 0.55 - 7.73 | 0.55 - 7.73 | 0.55 - 7.73 | 0.55 - 7.73 |

| Intra-day Precision (%) | 0.76 - 4.79 | 0.76 - 4.79 | 0.76 - 4.79 | 0.76 - 4.79 |

| Linearity (r²) | > 0.997 | > 0.997 | > 0.997 | > 0.997 |

| LOD (ng/mg) | 0.05 | 0.05 | 0.1 | 0.05 |

| LOQ (ng/mg) | 0.1 | 0.1 | 0.2 | 0.1 |

Table 3: LC-MS/MS Method for D-amphetamine in Rat Blood [9]

| Parameter | Value |

| Linear Dynamic Range | 0.5–1000 ng/mL |

| Correlation Coefficient (r²) | 0.9991 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Signaling Pathways and Logical Relationships

The primary logical relationship in the use of this compound is its function as an internal standard to ensure accurate quantification by correcting for analytical variability.

Logical Relationship of Internal Standard in Quantitative Analysis

Caption: Role of this compound in correcting for analytical variability.

Conclusion

This compound is an indispensable tool in modern forensic toxicology for the accurate and reliable quantification of dextroamphetamine. Its use in conjunction with powerful analytical techniques like LC-MS/MS and GC-MS allows for the development of highly sensitive and specific methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to implement and validate robust analytical procedures in their laboratories. The inherent advantages of using a stable isotope-labeled internal standard, such as this compound, ensure the integrity and defensibility of forensic toxicological findings.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. agilent.com [agilent.com]

- 5. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for the quantification of Dexamphetamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. jfda-online.com [jfda-online.com]

- 8. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Dextroamphetamine using Dextroamphetamine-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine is a potent central nervous system stimulant prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Accurate quantification of dextroamphetamine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC--MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity.[1][2]

The use of a stable isotope-labeled internal standard, such as Dextroamphetamine-d5, is essential for reliable LC-MS/MS quantification. This internal standard mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[1]

These application notes provide a comprehensive overview and detailed protocols for the quantification of dextroamphetamine in plasma using this compound as an internal standard with LC-MS/MS.

Signaling Pathway: Mechanism of Action of Dextroamphetamine

Dextroamphetamine exerts its stimulant effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brain.[3][4][5] Its primary mechanism involves the reversal of the direction of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[3][4] Additionally, dextroamphetamine disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), further increasing their cytosolic and subsequent synaptic levels.[4] The elevated levels of these neurotransmitters in the synapse enhance downstream signaling.

Caption: Dextroamphetamine's Mechanism of Action.

Experimental Workflow

The general workflow for the quantification of dextroamphetamine in a biological matrix involves sample preparation to isolate the analyte and internal standard, followed by LC-MS/MS analysis.

Caption: LC-MS/MS Analytical Workflow.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix, required sensitivity, and available equipment. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

a) Liquid-Liquid Extraction (LLE) Protocol [2]

-

To 200 µL of plasma sample, add 20 µL of this compound internal standard solution.

-

Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 2-20 µL) into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by equilibration with water or a suitable buffer.

-

To 500 µL of plasma, add the internal standard and dilute with a suitable buffer.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, acetic acid, methanol).[6]

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonia).[6]

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

c) Protein Precipitation (PPT) Protocol [7]

-

To 100 µL of plasma, add the internal standard.

-

Add 300-400 µL of a cold protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | C18, e.g., 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Isocratic or Gradient elution tailored to the specific separation |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 2 - 20 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 - 5500 V |

| Source Temperature | 400 - 550 °C |

| Collision Gas | Nitrogen or Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dextroamphetamine | 136.1 | 119.1 / 91.1 |

| This compound | 141.1 | 124.1 / 93.1 |

Note: The optimal product ions and collision energies should be determined empirically on the specific mass spectrometer being used.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS assays for the quantification of dextroamphetamine.

| Parameter | Reported Range/Value | Reference |

| Linearity Range | 0.5 - 1000 ng/mL | [7] |

| 2.5 - 250 ng/mL | [1][2] | |

| 50 - 5000 ng/mL | [8] | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7][9] |

| 2.5 ng/mL | [1][2] | |

| Intra- and Inter-Assay Precision (%CV) | < 15% | [1][2] |

| Intra- and Inter-Assay Accuracy (%Bias) | Within ±15% | [1][2] |

| Recovery | > 50% | |

| Correlation Coefficient (r²) | > 0.99 | [1][7] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of dextroamphetamine in biological matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of their own analytical methods. Adherence to these guidelines will ensure the generation of high-quality, accurate, and reproducible data for a variety of applications in clinical and research settings.

References

- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for the quantification of Dexamphetamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]

- 4. What is the mechanism of Dextroamphetamine sulfate? [synapse.patsnap.com]

- 5. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]

- 9. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Amphetamines Using Dextroamphetamine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of amphetamines in biological matrices, such as urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dextroamphetamine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol covers sample preparation, instrumental analysis, and data processing. Comprehensive tables summarizing key quantitative data and detailed experimental workflows are included to facilitate straightforward implementation in a laboratory setting.

Introduction

Amphetamines are a class of potent central nervous system stimulants that are subject to abuse and are therefore routinely monitored in forensic and clinical toxicology.[1] Accurate and reliable quantification of amphetamines in biological samples is crucial for both legal and medical purposes.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry assays as it effectively compensates for variations in sample preparation and instrumental response.[3] this compound is a suitable SIL-IS for the analysis of amphetamines due to its similar chemical and physical properties to the unlabeled analyte, ensuring co-elution and comparable ionization efficiency.[4] This document outlines a validated LC-MS/MS method for the determination of amphetamines in biological specimens.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method utilizing a mixed-mode solid-phase extraction cartridge.[5]

Materials:

-

Urine sample

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

100 mM Phosphate (B84403) buffer (pH 6.0)

-

0.1 M HCl

-

Ethyl acetate/Isopropanol/Ammonium hydroxide (B78521) (78:20:2 v/v/v)

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

To 1 mL of urine sample, add a known amount of this compound internal standard solution.

-

Vortex the sample for 10 seconds.

-

Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[5]

-

Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[5]

-

Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.[5]

-

Dry the cartridge under a stream of nitrogen for 2 minutes.[5]

-

Elute the analytes with 3 mL of the elution solvent (ethyl acetate/isopropanol/ammonium hydroxide).[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general procedure based on common LLE methods for amphetamines in plasma.[6]

Materials:

-

Plasma sample

-

This compound internal standard (IS) working solution

-

1 M Sodium Hydroxide (NaOH)

-

n-butyl chloride/acetonitrile (4:1, v/v)[7]

-

0.1% Formic acid in water/acetonitrile (95:5, v/v)[7]

-

Centrifuge

Procedure:

-

Pipette 1 mL of plasma into a centrifuge tube.

-

Add the this compound internal standard.[7]

-

Add 1 mL of 1 M NaOH and vortex overnight in a shaking water bath at 37 °C.[7]

-

Allow the sample to cool to room temperature.

-

Add 4 mL of n-butyl chloride/acetonitrile (4:1, v/v) and vortex for 5 minutes.[7]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 75 µL of 0.1% aqueous formic acid/acetonitrile (95:5, v/v).[7]

LC-MS/MS Instrumental Analysis

Instrumentation:

-

Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

LC Conditions:

-

Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for amphetamine and this compound should be optimized. Example transitions are provided in the table below. The response factor is determined by analyzing standards at various concentrations.[8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amphetamine | 136.1 | 119.1 |

| This compound | 141.1 | 124.1 |

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of amphetamines using a deuterated internal standard. The linearity range for amphetamines in urine and blood can vary, with calibration curves typically showing linearity from 12.5-2000 ng/ml (ng/g).[9]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 2.5 ng/mL[6] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Table 2: Calibration Curve for Amphetamine in Urine

| Concentration (ng/mL) | Response Ratio (Analyte/IS) |

| 5 | 0.052 |

| 10 | 0.105 |

| 25 | 0.260 |

| 50 | 0.515 |

| 100 | 1.020 |

| 250 | 2.550 |

| 500 | 5.100 |

Note: The data presented in these tables are examples and should be independently verified in the user's laboratory.

Visualizations

References

- 1. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. unitedchem.com [unitedchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. A Population Pharmacokinetic Analysis of Dextroamphetamine in the Plasma and Hair of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Method Development for Chiral Separation of Dextroamphetamine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the chiral separation of dextroamphetamine enantiomers. Dextroamphetamine, the dextrorotatory (S)-(+)-enantiomer of amphetamine, is a potent central nervous system stimulant with significant therapeutic applications.[1] Its enantiomer, levoamphetamine, exhibits different pharmacological effects.[1] Consequently, the ability to separate and quantify these enantiomers is critical in pharmaceutical quality control, clinical diagnostics, and forensic toxicology.[1] This guide outlines validated methodologies using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing comprehensive experimental protocols and comparative data.

Introduction